molecular formula C11H16N2O4S B14218981 Methyl 5-(1-aminoethyl)-2-[(methanesulfonyl)amino]benzoate CAS No. 824936-76-7

Methyl 5-(1-aminoethyl)-2-[(methanesulfonyl)amino]benzoate

Cat. No.: B14218981
CAS No.: 824936-76-7
M. Wt: 272.32 g/mol
InChI Key: LKCOXGOGPCUZLD-UHFFFAOYSA-N
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Description

Methyl 5-(1-aminoethyl)-2-[(methanesulfonyl)amino]benzoate is an organic compound with a complex structure that includes an aminoethyl group, a methanesulfonyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(1-aminoethyl)-2-[(methanesulfonyl)amino]benzoate typically involves multiple steps. One common route includes the following steps:

    Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Alkylation: The amino group is alkylated with an appropriate alkyl halide to introduce the aminoethyl group.

    Sulfonylation: Finally, the amino group is sulfonylated using methanesulfonyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(1-aminoethyl)-2-[(methanesulfonyl)amino]benzoate can undergo various types of chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxo derivatives of the aminoethyl group.

    Reduction: Amino derivatives from the reduction of nitro groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(1-aminoethyl)-2-[(methanesulfonyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(1-aminoethyl)-2-[(methanesulfonyl)amino]benzoate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the methanesulfonyl group can participate in electrophilic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(1-aminoethyl)-2-[(methylsulfonyl)amino]benzoate: Similar structure but with a methylsulfonyl group instead of methanesulfonyl.

    Ethyl 5-(1-aminoethyl)-2-[(methanesulfonyl)amino]benzoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 5-(1-aminoethyl)-2-[(methanesulfonyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both aminoethyl and methanesulfonyl groups allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

824936-76-7

Molecular Formula

C11H16N2O4S

Molecular Weight

272.32 g/mol

IUPAC Name

methyl 5-(1-aminoethyl)-2-(methanesulfonamido)benzoate

InChI

InChI=1S/C11H16N2O4S/c1-7(12)8-4-5-10(13-18(3,15)16)9(6-8)11(14)17-2/h4-7,13H,12H2,1-3H3

InChI Key

LKCOXGOGPCUZLD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)NS(=O)(=O)C)C(=O)OC)N

Origin of Product

United States

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